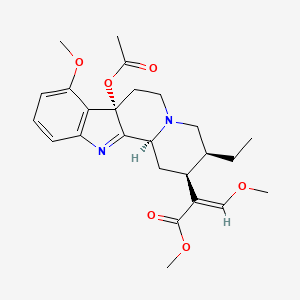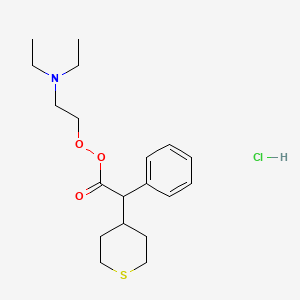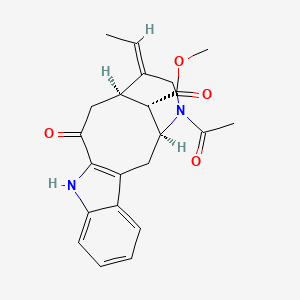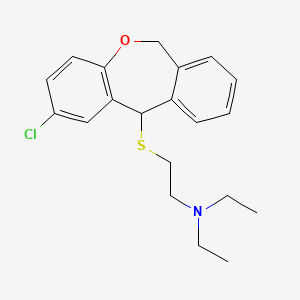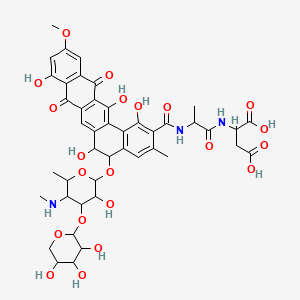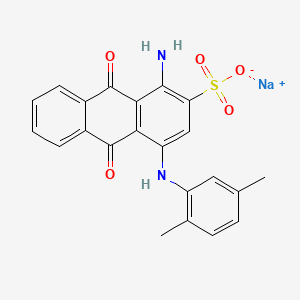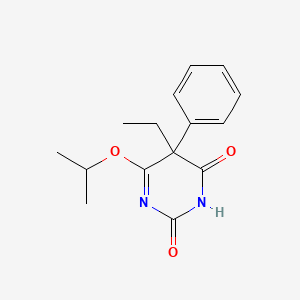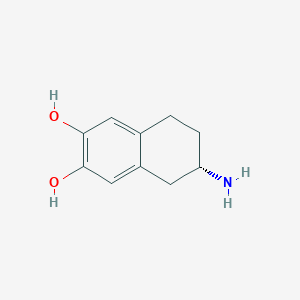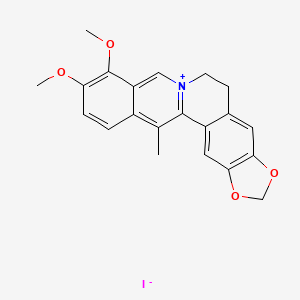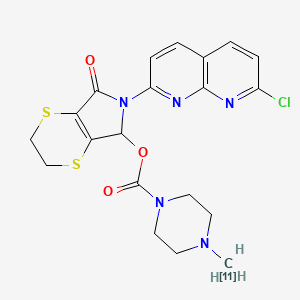
Suriclone, C-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suriclone, C-11, is a sedative and anxiolytic compound belonging to the cyclopyrrolone family. It is known for its pharmacological profile, which is similar to that of benzodiazepines but with fewer amnestic effects. This compound, is primarily used for its sedative and anxiolytic properties, making it a valuable compound in the treatment of anxiety and sleep disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Suriclone, C-11, involves multiple steps, starting with the preparation of the core cyclopyrrolone structure. The key steps include:
Formation of the cyclopyrrolone core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the naphthyridine moiety: This step typically involves a nucleophilic substitution reaction.
Final modifications:
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Suriclone, C-11, undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing or modifying the compound’s activity.
Applications De Recherche Scientifique
Suriclone, C-11, has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclopyrrolones.
Biology: Researchers use this compound, to investigate its effects on biological systems, particularly its interaction with GABA receptors.
Medicine: The compound is studied for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.
Industry: this compound, is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Suriclone, C-11, exerts its effects primarily by modulating GABA_A receptors. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to sedative and anxiolytic effects. The compound is more subtype-selective than most benzodiazepines, which may contribute to its reduced amnestic effects .
Comparaison Avec Des Composés Similaires
Zopiclone: Another cyclopyrrolone with similar sedative and anxiolytic properties.
Pagoclone: Known for its anxiolytic effects, it shares a similar pharmacological profile with Suriclone, C-11.
Uniqueness: this compound, stands out due to its subtype-selective modulation of GABA_A receptors, which may result in fewer cognitive side effects compared to other compounds in the same family. This selectivity makes it a promising candidate for further research and potential therapeutic use .
Propriétés
Numéro CAS |
103424-67-5 |
|---|---|
Formule moléculaire |
C20H20ClN5O3S2 |
Poids moléculaire |
477.0 g/mol |
Nom IUPAC |
[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-(111C)methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3/i1-1 |
Clé InChI |
RMXOUBDDDQUBKD-BJUDXGSMSA-N |
SMILES isomérique |
[11CH3]N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
SMILES canonique |
CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


